4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE
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Overview
Description
4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a benzhydrylpiperazine moiety and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzhydrylpiperazine and ethoxyphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The quinoline core may interact with nucleic acids or proteins, affecting cellular pathways and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 1-(4-Benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one
- 1-(4-Benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one
Uniqueness
4-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-2-(3-ETHOXYPHENYL)QUINOLINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinoline core with a benzhydrylpiperazine and ethoxyphenyl group makes it a versatile and valuable compound for various applications.
Properties
Molecular Formula |
C35H33N3O2 |
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Molecular Weight |
527.7g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C35H33N3O2/c1-2-40-29-17-11-16-28(24-29)33-25-31(30-18-9-10-19-32(30)36-33)35(39)38-22-20-37(21-23-38)34(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h3-19,24-25,34H,2,20-23H2,1H3 |
InChI Key |
DALRZNDNCXPJHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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